2-Fluoro-3-nitrophenol
Overview
Description
2-Fluoro-3-nitrophenol is an aromatic compound with the molecular formula C6H4FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitrophenol typically involves multiple steps. One common method starts with o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. The next step involves fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-nitrophenol undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Fluorination: Introduction of a fluorine atom.
Oxidation: Conversion of methyl groups to carboxylic acids.
Common Reagents and Conditions:
Nitration: Typically involves a mixture of sulfuric acid and nitric acid.
Fluorination: Often uses fluorinating agents such as hydrogen fluoride or fluorine gas.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include various nitro and fluoro derivatives of phenol, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-nitrophenol involves its interaction with various molecular targets. The presence of the nitro and fluoro groups influences its reactivity and interaction with biological molecules. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Fluoro-4-nitrophenol
- 3-Fluoro-2-nitrophenol
- 2-Chloro-3-nitrophenol
Comparison: 2-Fluoro-3-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups on the phenol ring. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-fluoro-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOGSUCWBIPKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633120 | |
Record name | 2-Fluoro-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179816-26-3 | |
Record name | 2-Fluoro-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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